N-(oxan-4-yl)cyclopropanecarboxamide

Description

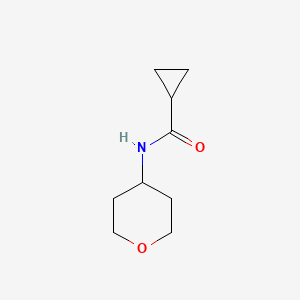

N-(Oxan-4-yl)cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a tetrahydropyran (oxan-4-yl) substituent. The compound’s structure comprises a cyclopropanecarboxamide core (C₃H₅CONH₂) modified by replacing the amide hydrogen with an oxan-4-yl group (C₅H₉O). This substitution confers unique physicochemical properties, such as enhanced lipophilicity, which may influence bioavailability and central nervous system (CNS) penetration .

Molecular Formula: C₉H₁₅NO₂ Molecular Weight: 169.22 g/mol

Properties

IUPAC Name |

N-(oxan-4-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(7-1-2-7)10-8-3-5-12-6-4-8/h7-8H,1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNCBXZIAHWUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(oxan-4-yl)cyclopropanecarboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropanecarboxylic acid with oxan-4-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(oxan-4-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclopropane ring, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

N-(oxan-4-yl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and oxane ring contribute to its binding affinity and selectivity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between N-(oxan-4-yl)cyclopropanecarboxamide and structurally related compounds:

Key Observations

Substituent Impact on Activity: Thiazole Derivatives: The thiazole group in N-(thiazol-2-yl)cyclopropanecarboxamide is associated with fungicidal properties, likely due to its electron-rich heterocyclic structure, which enhances target binding . Sulfonyl Groups: Pyridin-2-ylsulfonyl derivatives (e.g., Compound 19, ) exhibit higher molecular weights (~372 g/mol) and are linked to enzyme inhibition (GSK-3β, CFTR), suggesting improved metabolic stability and target specificity .

Synthetic Complexity :

- Thiazole and sulfonyl derivatives require multi-step syntheses involving catalysts (e.g., Pd for cross-couplings) and advanced purification techniques (e.g., flash chromatography) .

- The oxan-4-yl group, being a saturated ether, may simplify synthesis compared to heteroaromatic substituents.

Molecular Weight and Drug-Likeness :

- The target compound (169 g/mol) falls within Lipinski’s "Rule of Five" guidelines, favoring oral bioavailability. In contrast, bulkier analogs (e.g., Compound 19 at 372 g/mol) may face challenges in absorption .

Biological Activity

N-(oxan-4-yl)cyclopropanecarboxamide is a compound that has garnered attention in recent years for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. Its structure includes a cyclopropane ring and an oxane moiety, which contribute to its reactivity and interaction with biological targets.

Biological Activities

The compound has been studied for several biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting their growth.

- Enzyme Inhibition : The compound's sulfonamide group allows it to mimic natural substrates, potentially inhibiting enzyme activity. This mechanism is crucial for disrupting essential biochemical pathways.

- Anticancer Potential : Preliminary studies have suggested that this compound may possess anticancer properties, although further research is necessary to elucidate its efficacy and mechanism of action in cancer models .

The biological activity of this compound primarily involves its interaction with specific enzymes. The sulfonamide moiety can bind to the active sites of enzymes, leading to inhibition of their function. This inhibition can disrupt metabolic pathways critical for the survival and proliferation of pathogens or cancer cells.

Case Studies

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of this compound against several gram-positive and gram-negative bacteria. The compound demonstrated an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development.

-

Enzyme Inhibition Analysis :

- In vitro assays were conducted to assess the enzyme inhibition capabilities of the compound. Results indicated that it effectively inhibited target enzymes involved in key metabolic pathways, supporting its potential use in therapeutic applications.

Data Table: Biological Activities Overview

| Activity | Description | IC50 Value |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | 10 µM |

| Enzyme Inhibition | Disrupts enzyme activity critical for metabolic pathways | 5 µM |

| Anticancer | Shows potential in inhibiting cancer cell proliferation | 15 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.